molecular formula C8H15NO2 B8183947 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol

1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol

Cat. No.: B8183947
M. Wt: 157.21 g/mol
InChI Key: XGFVFWGMDSYIDW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form alcohols. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse products .

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, pyrrolo[1,2-a]pyrazine derivatives, which share a similar scaffold, exhibit various biological activities by interacting with enzymes and receptors involved in antimicrobial, anti-inflammatory, and kinase inhibition pathways . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-c][1,4]oxazine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazines exhibit more antibacterial, antifungal, and antiviral activities, while pyrrolo[2,1-c][1,4]oxazine derivatives are more active as kinase inhibitors . The uniqueness of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol lies in its specific structure and the potential for diverse applications in various fields.

Properties

IUPAC Name

1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-8-2-1-3-9(8)4-5-11-7-8/h10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFVFWGMDSYIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COCCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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